molecular formula C14H14ClN5O2S B5908149 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B5908149
M. Wt: 351.8 g/mol
InChI Key: OVSRKWJSMAKQGC-CAOOACKPSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps The process begins with the preparation of the thiadiazole core, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acidsThe final step includes the condensation reaction with the aldehyde or ketone to form the desired compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and thiols .

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid. These compounds share the thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(5-chloro-2-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-2-5-22-11-4-3-10(15)6-9(11)8-17-18-12(21)7-13-19-20-14(16)23-13/h2-4,6,8H,1,5,7H2,(H2,16,20)(H,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSRKWJSMAKQGC-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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